L162441 L162441 L162441 is an Angiotensin type 1 receptor antagonist.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0006950
InChI: InChI=1S/C34H43N5O5S/c1-5-8-15-31-36-29-22-28(37-32(40)16-9-6-2)24(4)35-33(29)39(31)23-25-17-19-26(20-18-25)27-13-11-12-14-30(27)45(42,43)38-34(41)44-21-10-7-3/h11-14,17-20,22H,5-10,15-16,21,23H2,1-4H3,(H,37,40)(H,38,41)
SMILES: CCCCC1=NC2=CC(=C(N=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)OCCCC)C)NC(=O)CCCC
Molecular Formula: C34H43N5O5S
Molecular Weight: 633.8 g/mol

L162441

CAS No.:

Cat. No.: VC0006950

Molecular Formula: C34H43N5O5S

Molecular Weight: 633.8 g/mol

* For research use only. Not for human or veterinary use.

L162441 -

Molecular Formula C34H43N5O5S
Molecular Weight 633.8 g/mol
IUPAC Name butyl N-[2-[4-[[2-butyl-5-methyl-6-(pentanoylamino)imidazo[4,5-b]pyridin-3-yl]methyl]phenyl]phenyl]sulfonylcarbamate
Standard InChI InChI=1S/C34H43N5O5S/c1-5-8-15-31-36-29-22-28(37-32(40)16-9-6-2)24(4)35-33(29)39(31)23-25-17-19-26(20-18-25)27-13-11-12-14-30(27)45(42,43)38-34(41)44-21-10-7-3/h11-14,17-20,22H,5-10,15-16,21,23H2,1-4H3,(H,37,40)(H,38,41)
Standard InChI Key WBIXDQUYJJTNNI-UHFFFAOYSA-N
SMILES CCCCC1=NC2=CC(=C(N=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)OCCCC)C)NC(=O)CCCC
Canonical SMILES CCCCC1=NC2=CC(=C(N=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)OCCCC)C)NC(=O)CCCC

Chemical and Structural Properties of L162441

Molecular Characteristics

L162441 has the molecular formula C34H43N5O5S and a molecular weight of 633.8 g/mol. Its IUPAC name reflects its complex structure, which includes an imidazopyridine core linked to sulfonylcarbamate and phenyl groups . Key structural features include:

  • Imidazopyridine moiety: Critical for receptor binding.

  • Sulfonylcarbamate group: Enhances metabolic stability.

  • Pentanoylamino side chain: Modulates solubility and bioavailability.

Table 1: Chemical Properties of L162441

PropertyValue
Molecular FormulaC34H43N5O5S
Molecular Weight633.8 g/mol
CAS Number154512-46-6
SolubilitySoluble in DMSO
SMILESCC... (see source )
InChI KeyWBIXDQUYJJTNNI-UHFFFAOYSA-N

The compound’s logP value of 7.14 suggests high lipophilicity, which may influence its tissue distribution and half-life .

Pharmacological Activity and Mechanism of Action

AT1 Receptor Antagonism

L162441 selectively inhibits the AT1 receptor, a G-protein-coupled receptor (GPCR) that mediates the effects of angiotensin II, including vasoconstriction, aldosterone release, and sodium retention . By blocking angiotensin II binding, L162441 reduces vascular resistance and blood pressure .

Key Mechanisms:

  • Vasodilation: Prevents angiotensin II-induced constriction of arterioles .

  • Renal Effects: Inhibits angiotensin II-driven sodium reabsorption in renal tubules .

  • Cardioprotection: Reduces left ventricular hypertrophy in hypertensive models .

Preclinical Efficacy in Hypertension Models

In Sprague-Dawley rats with DOCA-salt-induced hypertension, L162441 significantly lowered systolic blood pressure (SBP) by 25–30 mmHg compared to controls . Similar results were observed in Ren-2 transgenic rats, where AT1 blockade normalized endothelial dysfunction .

Table 2: Blood Pressure Reduction in Animal Models

ModelSBP Reduction (mmHg)DurationCitation
DOCA-salt rats28 ± 45 weeks
Ren-2 transgenic rats32 ± 64 weeks

Comparative Analysis with Other AT1 Antagonists

Selectivity and Potency

L162441 exhibits >100-fold selectivity for AT1 over AT2 receptors, comparable to losartan but with a longer half-life . Unlike valsartan, which requires metabolic activation, L162441 is active in its parent form .

Table 3: Comparative Pharmacokinetics

ParameterL162441LosartanValsartan
IC50 (AT1)13 nM20 nM2.5 nM
Half-life (rats)6.2 h2.1 h4.5 h
Bioavailability45%33%23%

Synergy with Other Antihypertensives

In combination with NEP inhibitors (e.g., sacubitril), L162441 enhanced natriuresis and reduced cardiac fibrosis in hypertensive mice . This dual approach mimics the effects of ARNI (angiotensin receptor-neprilysin inhibitor) therapies .

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